molecular formula C22H14BrClO4 B11676055 3-(2-bromophenoxy)-7-[(4-chlorobenzyl)oxy]-4H-chromen-4-one

3-(2-bromophenoxy)-7-[(4-chlorobenzyl)oxy]-4H-chromen-4-one

Cat. No.: B11676055
M. Wt: 457.7 g/mol
InChI Key: JADDWMNDQJMUFQ-UHFFFAOYSA-N
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Description

3-(2-BROMOPHENOXY)-7-[(4-CHLOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromenones. This compound is characterized by the presence of bromine and chlorine atoms attached to phenoxy and phenyl groups, respectively. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-BROMOPHENOXY)-7-[(4-CHLOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromophenol and 4-chlorobenzyl alcohol.

    Formation of Intermediates: The initial step involves the formation of 2-bromophenoxy and 4-chlorophenylmethoxy intermediates through nucleophilic substitution reactions.

    Cyclization: These intermediates undergo cyclization in the presence of a base to form the chromenone core structure.

    Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-BROMOPHENOXY)-7-[(4-CHLOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2-BROMOPHENOXY)-7-[(4-CHLOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-BROMOPHENOXY)-7-[(4-CHLOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chlorophenol: Shares similar halogenation patterns but differs in the core structure.

    4-Bromo-2-chlorophenol: Another halogenated phenol with different substitution positions.

    N-(4-Bromo-2-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide: A structurally related compound with different functional groups.

Uniqueness

3-(2-BROMOPHENOXY)-7-[(4-CHLOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE is unique due to its specific combination of bromine and chlorine atoms attached to the chromenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C22H14BrClO4

Molecular Weight

457.7 g/mol

IUPAC Name

3-(2-bromophenoxy)-7-[(4-chlorophenyl)methoxy]chromen-4-one

InChI

InChI=1S/C22H14BrClO4/c23-18-3-1-2-4-19(18)28-21-13-27-20-11-16(9-10-17(20)22(21)25)26-12-14-5-7-15(24)8-6-14/h1-11,13H,12H2

InChI Key

JADDWMNDQJMUFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Cl)Br

Origin of Product

United States

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